molecular formula C16H17ClN4O2 B2717520 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797660-90-2

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No. B2717520
CAS RN: 1797660-90-2
M. Wt: 332.79
InChI Key: FTGJITJXTLZSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Metoclopramide: Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a benzamide structure, is known for its effects on gastrointestinal motility, facilitating procedures like radiological identification of lesions and easing emergency endoscopy. It has applications in reducing post-operative vomiting and radiation sickness, and may provide symptomatic relief in conditions like dyspepsia and vertigo. Its pharmacodynamic studies highlight its rapid impact on the motility of the gastrointestinal tract, including improved resting tone of the oesophageal sphincter and accelerated gastric emptying. These properties make metoclopramide a compound of interest in clinical settings for treating various gastrointestinal disorders (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Cisapride: Therapeutic Use in Gastrointestinal Motility Disorders

Cisapride, chemically related to metoclopramide, acts as a prokinetic agent by enhancing acetylcholine release in the gut's myenteric plexus. Its specificity for the gastrointestinal tract without significant central depressant or antidopaminergic effects, and its potential application in treating conditions like reflux oesophagitis and gastroparesis, showcase the therapeutic versatility of benzamide analogs in managing gastrointestinal motility disorders (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Benzoxazinoids in Plant Defence and Potential Antimicrobial Applications

While not directly related to "2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide," the study of benzoxazinoids, a class of plant defense metabolites, exemplifies the exploration of chemical compounds for antimicrobial applications. Benzoxazinoids possess activities against a wide range of pests and microbial pathogens, suggesting a potential scaffold for designing new antimicrobial agents. This area of research illustrates the broader scientific interest in discovering compounds with unique biological activities that could lead to the development of novel therapeutic agents (de Bruijn, Gruppen, & Vincken, 2018).

Future Directions

The future directions for the study of “2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide” could involve further exploration of its potential applications, given the promising results obtained with similar compounds. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant anti-tubercular activity , suggesting potential applications in the development of new and effective anti-TB drugs.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

It is suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is suggested that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-chloro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is suggested that this compound may interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is suggested that this compound may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is suggested that this compound may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

properties

IUPAC Name

2-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-13-4-2-1-3-12(13)16(22)19-11-14-18-6-5-15(20-14)21-7-9-23-10-8-21/h1-6H,7-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGJITJXTLZSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.